![molecular formula C18H21F3N2O3 B2673080 tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2251054-48-3](/img/structure/B2673080.png)
tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. It belongs to the class of spirooxindole derivatives . These compounds are known for their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They are important scaffolds in many alkaloids with potential pharmaceutical activity .
Synthesis Analysis
The synthesis of spirooxindole derivatives has been an active research field of organic chemistry for well over a century . One of the methods involves the use of Lewis acid-catalyzed C(sp 3)–H bond functionalization . A catalytic amount of Sc(OTf) 3 is used to activate the benzylidene oxindoles in hexane and reflux conditions to create the target structures .Molecular Structure Analysis
The molecular structure of spirooxindole derivatives, including “tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate”, is characterized by a spirocycle fused at the C2 or C3 of the oxindole moiety . This gives them a unique three-dimensional (3D) nature and rigidity, leading to their good affinity to 3D proteins .Chemical Reactions Analysis
Spirooxindole derivatives can undergo various chemical reactions. For instance, they can be used as synthetic precursors for the production of various types of medicines . They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Spiroindole and spirooxindole derivatives have garnered significant attention due to their bioactivity against cancer cells. Researchers have explored their potential as therapeutic agents for various types of cancer. These compounds exhibit inherent three-dimensional (3D) structures, making them attractive targets for drug discovery. By modulating their spirocycle size and functional groups, scientists aim to develop novel anticancer drugs based on this scaffold .
Antimicrobial Properties
The spiroindole and spirooxindole scaffolds also demonstrate antimicrobial activity. Researchers investigate their effectiveness against bacteria, fungi, and other pathogens. By understanding the structure-activity relationships, they can design more potent antimicrobial agents. These compounds may find applications in treating infectious diseases .
Antidiabetic Potential
Some spiroindole and spirooxindole derivatives exhibit promising antidiabetic properties. Researchers explore their effects on glucose metabolism, insulin sensitivity, and related pathways. These compounds could contribute to the development of novel antidiabetic drugs .
Anticonvulsant Effects
The 3D rigidity of spirocyclic systems makes them suitable for interacting with 3D proteins, including those involved in epilepsy and seizures. Scientists investigate the potential of spiroindole and spirooxindole derivatives as anticonvulsant agents. Their unique structures may lead to improved therapeutic options .
Local Anesthetics
Spiroindole and spirooxindole scaffolds have been explored for their local anesthetic properties. Researchers study their effects on nerve function and pain management. These compounds could enhance existing local anesthetics or serve as novel alternatives .
Antiviral Activity
The inherent 3D nature of spirocyclic systems allows them to interact with viral proteins. Researchers investigate spiroindole and spirooxindole derivatives as potential antiviral agents. By targeting specific viral pathways, these compounds may contribute to combating viral infections .
Wirkmechanismus
The mechanism of action of spirooxindole derivatives is largely dependent on their structure and the specific biological target they interact with. For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition, and Pteropodine and Isopteropodine dampen the operation of muscarinic serotonin receptors .
Zukünftige Richtungen
The future directions in the research of spirooxindole derivatives, including “tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate”, involve the development of novel synthetic procedures and the discovery of new therapeutic candidate molecules . Given their wide range of biological properties, these compounds have significant potential in drug design processes .
Eigenschaften
IUPAC Name |
tert-butyl 2-oxo-6-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-8-6-17(7-9-23)12-5-4-11(18(19,20)21)10-13(12)22-14(17)24/h4-5,10H,6-9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSASFWKACEHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

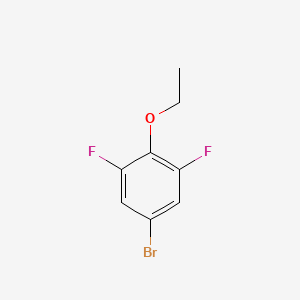
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2672999.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2673002.png)
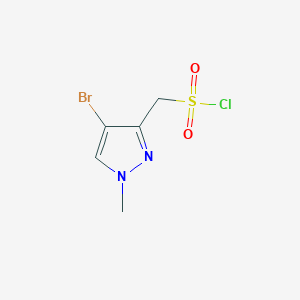
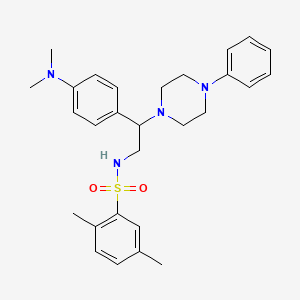
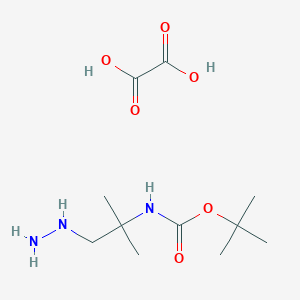
![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)
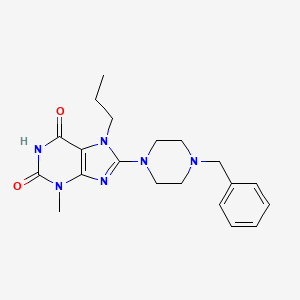
![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673013.png)
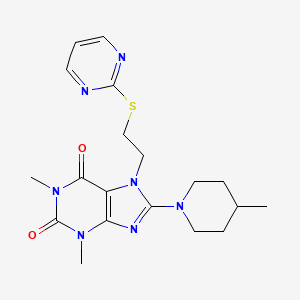
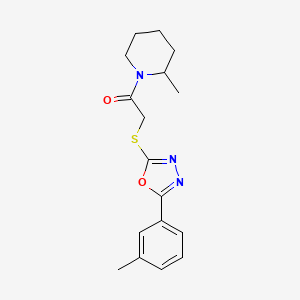
![(E)-4-(Dimethylamino)-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-enamide](/img/structure/B2673017.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2673020.png)